molecular formula C8H3BrCl2N2S B2970842 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine CAS No. 1467839-29-7

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine

Cat. No.: B2970842
CAS No.: 1467839-29-7
M. Wt: 309.99
InChI Key: ZDLDGVLKEXUALA-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine is a heterocyclic compound that contains both a thiophene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the Suzuki-Miyaura coupling process. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine is unique due to the combination of the bromothiophene and dichloropyrimidine moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

4-(4-bromothiophen-2-yl)-2,6-dichloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2S/c9-4-1-6(14-3-4)5-2-7(10)13-8(11)12-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLDGVLKEXUALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467839-29-7
Record name 4-(4-bromothiophen-2-yl)-2,6-dichloropyrimidine
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